Spirostan-3-ol
Overview
Description
Sarsaponin is a naturally occurring saponin derived from the plant Yucca schidigera. It is a steroidal glycoside known for its various biological activities, including its anabolic action. Sarsaponin has been extensively studied for its effects on rumen fermentation and methane production in ruminants .
Mechanism of Action
Target of Action
Spirostan-3-ol, also known as Sarsasapogenin, is a steroid glycoside isolated from plant materials . It has potential anti-tumor activity and is a useful tool to keep bees away from areas recently treated with toxic insecticides .
Mode of Action
This compound is a non-peptide, orally bioavailable neurotrophic factor inducer . It readily reverses free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons and reverses the decrease of neuronal growth factors and dopamine receptors in the brain .
Biochemical Pathways
Both furostanol and spirostanol types of steroidal saponins, including this compound, are derived from either the 30-carbon linear precursor 2, 3-oxidosqualene (cycloartenol pathway) or 22,26-dihydroxycholesterol (cholesterol pathway). During the synthesis of their steroidal aglycone, a loss of three methyl groups results in a 27-carbon backbone .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has been shown to have potential anti-tumor activity via apoptosis . It also has the ability to keep bees away from areas recently treated with toxic insecticides .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been used as a tool to keep bees away from areas recently treated with toxic insecticides . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
The main branching point in the biosynthesis of sarsasapogenins, including Spirostan-3-ol, is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene . Squalene is then transformed to squalene epoxide by squalene epoxidase . This compound interacts with these enzymes during its biosynthesis .
Cellular Effects
This compound has been shown to have a therapeutic effect on learning and memory impairments in Aβ-injected mice . It also plays a role in neuroglia-mediated anti-inflammation and Aβ clearance . These findings indicate that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to have anti-inflammatory action .
Dosage Effects in Animal Models
In high-fat diet-fed C57BL/6J mice, oral administration of this compound (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroidal sapogenins . It interacts with enzymes such as squalene synthase and squalene epoxidase during its biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarsaponin can be extracted from the Yucca schidigera plant using various methods. The extraction process typically involves the use of solvents such as methanol, ethanol, or water. The plant material is ground and subjected to solvent extraction, followed by filtration and concentration to obtain the saponin-rich extract .
Industrial Production Methods
Industrial production of sarsaponin involves large-scale extraction from Yucca schidigera. The process includes harvesting the plant, drying, and grinding the plant material. The ground material is then subjected to solvent extraction, and the extract is purified using techniques such as chromatography to isolate sarsaponin .
Chemical Reactions Analysis
Types of Reactions
Sarsaponin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the saponin structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize sarsaponin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of sarsaponin.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sarsaponin can lead to the formation of oxidized derivatives, while reduction can yield reduced saponin compounds .
Scientific Research Applications
Sarsaponin has a wide range of scientific research applications:
Chemistry: Used as a natural surfactant and emulsifier in various chemical formulations.
Biology: Studied for its effects on microbial populations and fermentation processes in the rumen.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the food industry as a natural foaming agent and stabilizer.
Comparison with Similar Compounds
Similar Compounds
Quillaja saponin: Derived from the Quillaja saponaria tree, used as a natural emulsifier and adjuvant in vaccines.
Ginsenoside: A saponin found in ginseng, known for its immunomodulatory and anticancer properties.
Dioscin: A steroidal saponin with anti-inflammatory and anticancer activities.
Uniqueness of Sarsaponin
Sarsaponin is unique due to its specific source (Yucca schidigera) and its pronounced effects on rumen fermentation and methane production. Its ability to enhance microbial protein synthesis and reduce methane emissions makes it particularly valuable in animal nutrition and environmental sustainability .
Properties
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-NRBCCYJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82597-74-8 | |
Record name | Sarsasapogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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